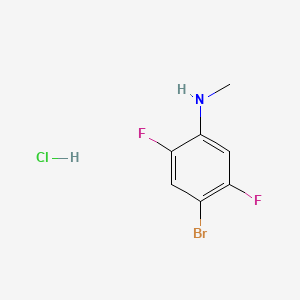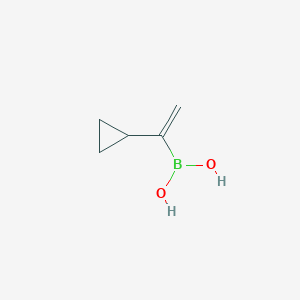
(1-Cyclopropylethenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a cyclopropylethenyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (1-Cyclopropylethenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, cyclopropylboronic acid can be prepared by dissolving ethylene-acetic acid in an organic solvent, adding n-Butyl Lithium and an organic base at low temperature, followed by the addition of a borating agent . After the boronation process, the product is hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Continuous flow setups and metal-free photoinduced borylation methods are also employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium acetate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Various substituted organic compounds, depending on the coupling partner.
Scientific Research Applications
(1-Cyclopropylethenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Potential use in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the presence of bases and involves intermediate palladium complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Vinylboronic acid
Comparison: (1-Cyclopropylethenyl)boronic acid is unique due to its cyclopropylethenyl structure, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid is more commonly used but lacks the strained ring structure of the cyclopropyl group, which can influence reaction pathways and product selectivity .
Properties
IUPAC Name |
1-cyclopropylethenylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c1-4(6(7)8)5-2-3-5/h5,7-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSAWKWNDHDKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1CC1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725927 |
Source


|
| Record name | (1-Cyclopropylethenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121058-18-1 |
Source


|
| Record name | (1-Cyclopropylethenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B13458935.png)
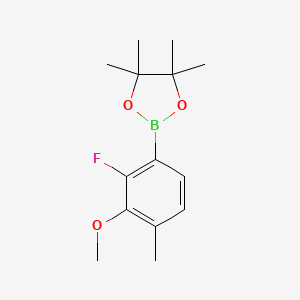
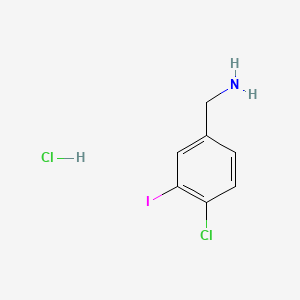
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
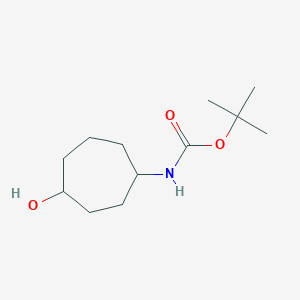
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
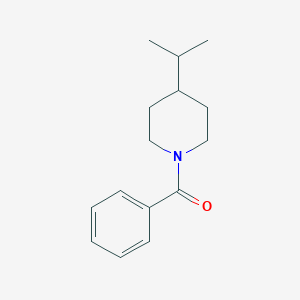
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
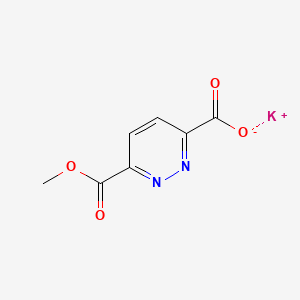
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
